

Toxicological Profile of Pentachloroethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroethane (C₂HCl₅) is a chlorinated hydrocarbon characterized as a colorless, non-flammable liquid with a sweetish, chloroform-like odor.[1][2] Historically, it has been utilized as a solvent for oils and greases, in metal cleaning, and for the separation of coal from impurities.[2] [3] However, due to its toxicological profile and environmental persistence, its use has been significantly curtailed. This technical guide provides a comprehensive overview of the toxicological data for **pentachloroethane**, with a focus on its chemical properties, toxicokinetics, and the spectrum of its toxic effects. The information is intended to support research, risk assessment, and the development of safer alternatives.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **pentachloroethane** is presented in Table 1. This data is crucial for understanding its environmental fate and potential for exposure.



Property	Value	Reference
CAS Number	76-01-7	[1]
Molecular Formula	C ₂ HCl ₅	[1]
Molecular Weight	202.30 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Odor	Sweetish, chloroform-like	[1][2]
Boiling Point	161-162 °C	[4]
Melting Point	-29 °C	[4]
Density	1.68 g/mL at 25 °C	[4]
Vapor Pressure	4.5 mmHg at 25 °C	[4]
Water Solubility	Insoluble	[4]
Log Kow	3.22	[5]

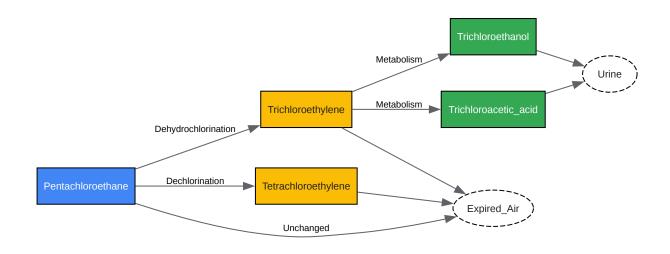
Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

Pentachloroethane can be absorbed following inhalation, ingestion, and dermal contact.[3] Following absorption, it is distributed throughout the body.

The metabolism of **pentachloroethane** has been investigated in mice. Following subcutaneous injection of ¹⁴C-labeled **pentachloroethane**, the primary routes of elimination were via expired air and urine. A significant portion of the administered dose was exhaled unchanged. The major metabolites identified were trichloroethylene, tetrachloroethylene, 2,2,2-trichloroethanol, and trichloroacetic acid.[6] This indicates that the metabolic pathways for **pentachloroethane** involve both dechlorination and dehydrochlorination.





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Figure 1: Metabolic Pathway of **Pentachloroethane**.

Toxicity Profile Acute Toxicity

Acute exposure to **pentachloroethane** can cause irritation of the skin, eyes, and respiratory tract.[3] Systemic effects primarily involve the central nervous system (CNS), leading to symptoms such as headache, dizziness, confusion, tremors, drowsiness, and in severe cases, seizures and death.[3] Nausea, vomiting, and abdominal pain have also been reported.[3]

Endpoint	Species	Route	Value	Reference
LD ₅₀	Dog	Oral	1750 mg/kg	[4]
LD ₅₀	Dog	Intravenous	100 mg/kg	[4]
LD ₅₀	Rabbit	Subcutaneous	700 mg/kg	[4]

Subchronic and Chronic Toxicity

Prolonged or repeated exposure to **pentachloroethane** may lead to more severe health effects, primarily targeting the liver and kidneys.[3]



A two-year gavage study conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice provides the most comprehensive data on the chronic toxicity of technical-grade **pentachloroethane** (containing 4.2% hexachloroethane).[1][7]

In male F344/N rats, a dose-related increase in chronic, diffuse inflammation of the kidney was observed.[1][7] This was distinguishable from the age-related nephropathy common in this rat strain. Mineralization of the renal papilla was also noted as a secondary effect.[7]

Carcinogenicity

The NTP bioassay found clear evidence of the carcinogenic activity of technical-grade **pentachloroethane** in B6C3F1 mice.[1] There was a significant dose-related increase in the incidence of hepatocellular carcinomas in both male and female mice, and hepatocellular adenomas in female mice.[1] In F344/N rats, however, the study did not find evidence of carcinogenic activity under the conditions of the bioassay, although decreased survival in the dosed groups may have limited the sensitivity of the study for this species.[1][7]

The International Agency for Research on Cancer (IARC) has classified **pentachloroethane** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and a lack of data in humans.[4]

Species/Sex	Exposure	Finding	Reference
B6C3F1 Mice (Male)	Gavage (250 or 500 mg/kg) for up to 103 weeks	Increased incidence of hepatocellular carcinomas	[1]
B6C3F1 Mice (Female)	Gavage (250 or 500 mg/kg) for up to 103 weeks	Increased incidence of hepatocellular carcinomas and adenomas	[1]
F344/N Rats (Male & Female)	Gavage (75 or 150 mg/kg) for 103 weeks	No evidence of carcinogenicity	[1][7]

Genotoxicity



Data on the genotoxicity of **pentachloroethane** are limited and have been reported as inconclusive.[8] Further testing using a standard battery of in vitro and in vivo assays would be necessary to fully characterize its genotoxic potential.

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of **pentachloroethane**.[3] According to the New Jersey Department of Health and Senior Services, **pentachloroethane** has not been adequately tested for its ability to affect reproduction.[3]

Mechanisms of Toxicity

The precise molecular mechanisms underlying **pentachloroethane**-induced toxicity are not fully elucidated but are thought to be related to its metabolism to reactive intermediates. The observed hepatotoxicity and nephrotoxicity are common effects of chlorinated hydrocarbons and are often associated with oxidative stress, lipid peroxidation, and covalent binding of metabolites to cellular macromolecules.[9][10] The production of trichloroethylene and tetrachloroethylene as metabolites is significant, as these compounds are known hepatocarcinogens in mice.[8]

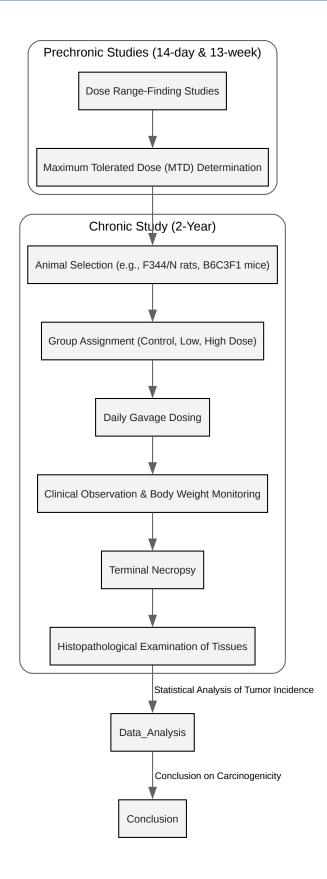
Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following sections provide an overview of the methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. National Toxicology Program (NTP).

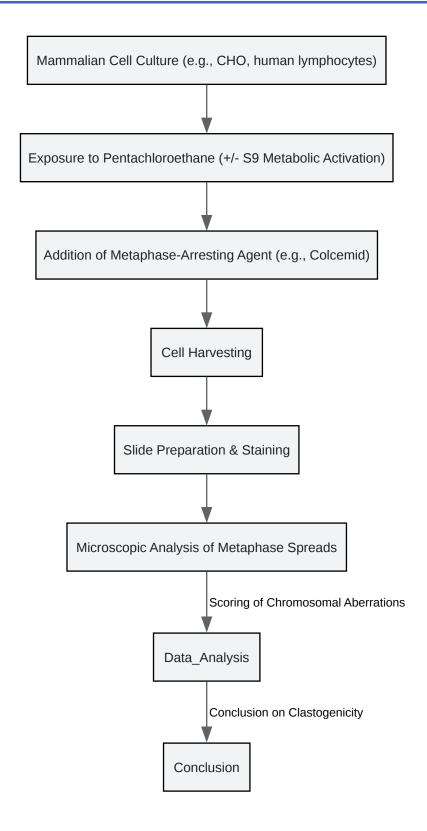
NTP Carcinogenesis Bioassay (Gavage)

The NTP two-year bioassay is a cornerstone for assessing the carcinogenic potential of chemicals. The general protocol is as follows:









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